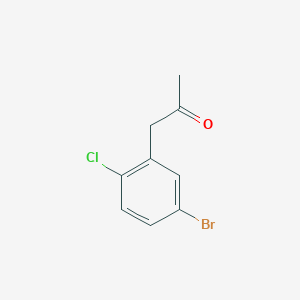

1-(5-Bromo-2-chlorophenyl)propan-2-one

描述

属性

IUPAC Name |

1-(5-bromo-2-chlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOLBTDUXCPHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(5-Bromo-2-chlorophenyl)propan-2-one generally involves the following key steps:

- Starting Material Preparation: Halogenated benzoic acids or benzoyl derivatives bearing bromine and chlorine substituents are used as precursors.

- Conversion to Acyl Chloride: The benzoic acid derivative is converted to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride in the presence of catalytic DMF.

- Friedel-Crafts Acylation: The acyl chloride is then reacted with suitable aromatic or alkyl substrates under Lewis acid catalysis (e.g., TiCl4 or AlCl3) to introduce the propan-2-one group onto the aromatic ring.

- Purification: The crude product is purified by recrystallization or chromatography to obtain the pure ketone.

This general approach is consistent with the preparation of related halogenated diarylmethanones and aryl ketones reported in the literature.

Detailed Preparation Procedure

A representative preparation method adapted from recent research involves:

Conversion of 5-Bromo-2-chlorobenzoic acid to Acyl Chloride:

- A suspension of 5-bromo-2-chlorobenzoic acid in chloroform is treated with a catalytic amount of DMF.

- Oxalyl chloride is added dropwise at low temperature (around 10 °C).

- The mixture is stirred at room temperature for an extended period (e.g., 20 hours) to ensure complete conversion.

- The solvent and excess reagents are removed under reduced pressure to yield the acyl chloride intermediate.

Friedel-Crafts Acylation to Form the Ketone:

- The acyl chloride is dissolved in dichloromethane and cooled to 10 °C.

- TiCl4 is added slowly to the solution to activate the acyl chloride.

- The appropriate alkyl or aryl substrate (e.g., ethylbenzene or phenetole derivatives) is added dropwise at 8–12 °C.

- The reaction mixture is stirred at the same temperature for several hours (2–4 h).

- Quenching with water followed by extraction and washing yields the crude ketone.

- Recrystallization (e.g., from hexane) affords the pure this compound or its analogs.

Alternative Approaches and Variations

Reduction and Further Functionalization:

- In some cases, the ketone intermediate can be reduced to the corresponding alcohol using sodium borohydride (NaBH4) in solvents like DME at elevated temperatures, followed by further transformations.

- This step is useful when preparing related compounds such as 2-(5-Bromo-2-chlorophenyl)propan-2-ol, which can be a precursor or intermediate for the ketone.

One-Pot Synthesis Using Halogenated Benzaldehydes:

- Some methods start from 2-bromo-5-chlorobenzaldehyde, which undergoes Grignard reaction with methylmagnesium bromide to form the corresponding secondary alcohol.

- Subsequent oxidation or rearrangement yields the ketone this compound.

- These methods often require careful temperature control and purification by chromatography.

Reaction Conditions Summary Table

Research Findings and Analytical Data

- The ketone product typically exhibits melting points in the range of 68–70 °C when recrystallized properly.

- IR spectra show characteristic carbonyl stretches around 1650–1740 cm⁻¹.

- NMR data confirm the aromatic substitution pattern and the propan-2-one moiety.

- The presence of bromine and chlorine substituents is confirmed by elemental analysis and mass spectrometry.

- Yields for the Friedel-Crafts acylation step are generally high (70–90%), depending on substrate purity and reaction conditions.

Industrial Considerations

- Industrial synthesis may use continuous flow reactors to improve reaction control and scalability.

- Automated halogenation and acylation processes ensure consistent quality and high purity.

- Purification steps such as recrystallization or chromatographic techniques are essential to remove side products and unreacted starting materials.

化学反应分析

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution: Products include various substituted phenylpropanones.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols and hydrocarbons.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that halogenated compounds, including 1-(5-Bromo-2-chlorophenyl)propan-2-one, exhibit significant anticancer properties due to their ability to interact with biological targets. For instance, studies have shown that derivatives of brominated and chlorinated phenyl compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. A notable study demonstrated that such compounds could inhibit tumor growth in various cancer models, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that halogenated phenyl ketones exhibit varying degrees of antibacterial and antifungal effects. The presence of bromine and chlorine enhances the compound's binding affinity to microbial targets, which may lead to increased efficacy against resistant strains . Table 1 summarizes the antimicrobial activities of various derivatives of this compound.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 25 µg/mL |

| 1-(4-Bromo-2-chlorophenyl)propan-2-one | Antifungal | 15 µg/mL |

| 1-(3-Bromo-4-chlorophenyl)propan-2-one | Antiviral | 30 µg/mL |

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it an essential precursor in the development of pharmaceuticals and agrochemicals. For example, it can be used in Suzuki coupling reactions to form biaryl compounds, which are valuable in drug discovery .

Case Study: Synthesis of Pyridine Derivatives

A significant application of this compound is its role in synthesizing novel pyridine derivatives through palladium-catalyzed cross-coupling reactions. These pyridine derivatives have been studied for their potential as chiral dopants in liquid crystals and as anti-thrombolytic agents . The reaction conditions and yields are summarized in Table 2.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, arylboronic acid | 75 |

| Heck Reaction | Base, aryl halide | 80 |

Materials Science

Liquid Crystal Applications

The compound has been investigated for its potential use in liquid crystal displays (LCDs). The presence of halogen atoms enhances the optical properties of the liquid crystals, making them suitable for various electronic applications. Research indicates that specific derivatives can improve the thermal stability and response times of liquid crystal systems .

作用机制

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)propan-2-one depends on its application. In pharmaceutical contexts, it often acts as a precursor to active compounds that interact with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .

相似化合物的比较

Structural Comparison with Analogous Compounds

Halogen-Substituted Propanones

- 1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS: 864774-65-2): Replacing chlorine with fluorine alters electronic properties. However, steric effects remain similar due to comparable atomic radii .

- 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one :

The addition of iodine and methoxy groups introduces steric bulk and electron-donating effects, which may hinder reactivity in substitution reactions compared to the less-substituted target compound .

Heterocyclic and Cyclopropane Derivatives

- 1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one (CAS: 1432681-76-9): The benzofuran ring introduces π-conjugation and rigidity, differing from the phenyl ring’s planar structure.

- 1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane :

The cyclopropane ring introduces strain and conformational rigidity, which may enhance metabolic stability in biological systems compared to the flexible propan-2-one backbone .

Physicochemical Properties

Crystallography and Molecular Packing

- 2-(5-Bromo-2-methylphenyl)propan-2-ol : Forms hydrogen-bonded tetramers in the crystal lattice, enhancing thermal stability (m.p. >100°C inferred) .

- 1-(5-Bromo-2-chlorophenyl)-cyclopropane : Exhibits weak C–H···π interactions, leading to lower melting points compared to hydrogen-bonded analogs .

- Target Compound : Expected to lack strong intermolecular forces (e.g., H-bonding), resulting in lower melting points and higher organic solvent solubility.

Solubility and Polarity

生物活性

1-(5-Bromo-2-chlorophenyl)propan-2-one, also known as a derivative of chalcone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula C10H8BrClO and features a bromine and chlorine substitution on the phenyl ring, which contributes to its biological activity. The structural characteristics can enhance its interaction with various biological targets.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Antimicrobial Activity : The presence of halogen atoms (bromine and chlorine) is known to enhance the antimicrobial properties of organic compounds. This compound has shown potential against various bacterial strains.

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. It may inhibit tubulin polymerization, thus preventing cell division.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

Anticancer Activity

A study published in Science.gov highlighted the anticancer effects of similar chalcone derivatives. The compound demonstrated selective cytotoxicity against human cancer cell lines, particularly MCF-7 breast cancer cells, with IC50 values indicating significant potency against these cells .

Antimicrobial Effects

Research has shown that halogenated chalcones possess enhanced antimicrobial activity compared to their non-halogenated counterparts. In vitro tests indicated that this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria .

Inflammatory Response Modulation

In a recent study, compounds similar to this compound were evaluated for their ability to modulate inflammatory responses. Results indicated a reduction in nitric oxide production in activated macrophages, which is crucial for managing inflammation .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .

Case Study 2: Antimicrobial Testing

A series of tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing its potential as an antimicrobial agent .

Data Tables

常见问题

Q. What are the established synthetic methodologies for 1-(5-Bromo-2-chlorophenyl)propan-2-one?

A common approach involves Friedel-Crafts acylation, where 5-bromo-2-chlorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient). Alternative routes may utilize halogenated acetophenone precursors, with bromination/chlorination steps optimized for regioselectivity . Key intermediates should be characterized via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity.

Q. How is this compound characterized using spectroscopic techniques?

- NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ 7.2–8.0 ppm, split due to substituent effects) and the methyl ketone group (singlet at δ 2.5–2.7 ppm). ¹³C NMR confirms the carbonyl carbon (δ 205–210 ppm) and halogenated aromatic carbons.

- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically shows molecular ion peaks at m/z 246/248 (Br/Cl isotopic pattern) and fragmentation patterns consistent with ketone cleavage.

- Infrared (IR) : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and aromatic C-Br/C-Cl stretches (500–700 cm⁻¹) .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve the structure of derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystal Growth : Slow evaporation of petroleum ether/ethyl acetate solutions yields diffraction-quality crystals.

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 113 K) to minimize thermal motion .

- Refinement : SHELXL (via SHELX suite) refines atomic positions, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (riding model). Weak interactions (C–H···π) are analyzed using Mercury or Olex2 .

Q. How do computational methods elucidate electronic properties?

- Wavefunction Analysis : Multiwfn software calculates electrostatic potential (ESP) surfaces to map electron-deficient regions (e.g., near Br/Cl substituents).

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level. Frontier molecular orbitals (HOMO/LUMO) reveal charge transfer tendencies, while Fukui indices predict electrophilic/nucleophilic sites .

Q. What role do substituents (Br, Cl) play in reactivity and intermolecular interactions?

- Electronic Effects : Bromine’s electronegativity increases para/ortho aromatic reactivity, while chlorine enhances dipole moments, influencing crystal packing.

- Non-Covalent Interactions : Halogen bonds (C–Br···O) and π-π stacking (between aromatic rings) stabilize crystal lattices, as observed in SCXRD data .

Q. How is this compound utilized as a synthetic intermediate in medicinal chemistry?

It serves as a precursor for cyclopropane-containing SGLT2 inhibitors. Key steps:

- Cyclopropanation : Reaction with dichlorocarbene (generated from CHCl₃/NaOH) forms a cyclopropane ring.

- Functionalization : Ethoxy/phenyl groups are introduced via Suzuki coupling or nucleophilic substitution to enhance bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。